![molecular formula C21H21NO4 B584478 RCS-4 N-(5-carboxypentyl) metabolite CAS No. 1427521-39-8](/img/structure/B584478.png)
RCS-4 N-(5-carboxypentyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCS-4 N-(5-carboxypentyl) metabolite is an expected metabolite of RCS-4 . It is structurally similar to JWH 018 . Like JWH 018, RCS-4 has been detected in herbal products . Carboxylation of the N-alkyl chain of JWH 018 occurs during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .
Synthesis Analysis
The synthesis of RCS-4 N-(5-carboxypentyl) metabolite involves carboxylation of the N-alkyl chain of JWH 018 during in vivo metabolism . This results in a 5-carboxypentyl metabolite that is detectable in the urine .Molecular Structure Analysis
The molecular formula of RCS-4 N-(5-carboxypentyl) metabolite is C21H21NO4 . Its formal name is 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid . The InChi Code is InChI=1S/C21H21NO4/c1-26-16-11-9-15 (10-12-16)21 (25)18-14-22 (13-5-4-8-20 (23)24)19-7-3-2-6-17 (18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3, (H,23,24) .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of RCS-4 N-(5-carboxypentyl) metabolite is the carboxylation of the N-alkyl chain of JWH 018 . This reaction occurs during in vivo metabolism .Physical And Chemical Properties Analysis
RCS-4 N-(5-carboxypentyl) metabolite is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) . It has a λmax of 213, 263, 320 nm .Scientific Research Applications
Forensic Toxicology
RCS-4 N-(5-carboxypentyl) metabolite: is a significant compound in the field of forensic toxicology. It is an analytical reference standard used to identify the presence of RCS-4, a synthetic cannabinoid, in biological samples . This metabolite is detectable in urine, which is crucial for post-consumption analysis of RCS-4, especially since the parent compound may not be present .
Drug Abuse Monitoring
The metabolite plays a vital role in monitoring drug abuse. It is used to track the consumption of synthetic cannabinoids, which are often included in herbal products . The ability to detect such metabolites helps authorities and medical professionals understand patterns of abuse and potentially prevent drug-related incidents.
Pharmacokinetics Studies
In pharmacokinetics, RCS-4 N-(5-carboxypentyl) metabolite is essential for understanding the metabolism of synthetic cannabinoids. Studies involving this metabolite can reveal how RCS-4 is processed in the body and how it is excreted, which is fundamental for drug design and safety assessments .
Mass Spectrometry Application
This metabolite is commonly used in mass spectrometry as a standard to develop accurate methods for detecting synthetic cannabinoids in various matrices . Its well-characterized structure and properties, such as solubility and spectral data, make it an ideal candidate for this application.
Chemical Research
In chemical research, RCS-4 N-(5-carboxypentyl) metabolite serves as a model compound to study the chemical behavior of synthetic cannabinoids. Researchers can investigate its reactivity, stability, and interactions with other substances, which is valuable for developing new materials and chemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFWFGLGOBGBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018152 |
Source
|
Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 N-(5-carboxypentyl) metabolite | |
CAS RN |
1427521-39-8 |
Source
|
Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.